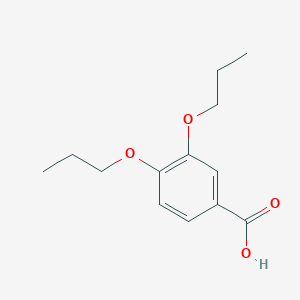

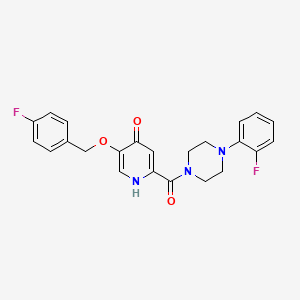

![molecular formula C14H11BrF2O B2892993 1-{[3-(Bromomethyl)phenoxy]methyl}-2,4-difluorobenzene CAS No. 1275557-33-9](/img/structure/B2892993.png)

1-{[3-(Bromomethyl)phenoxy]methyl}-2,4-difluorobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of 1-{[3-(Bromomethyl)phenoxy]methyl}-2,4-difluorobenzene consists of a benzene ring substituted with a bromomethyl group and two fluorine atoms. The phenoxy group is attached to the benzene ring via a methylene bridge. Refer to the InChI code for the exact arrangement of atoms .

Scientific Research Applications

Synthesis of Hyperbranched Polymers

1-{[3-(Bromomethyl)phenoxy]methyl}-2,4-difluorobenzene and related compounds have been utilized in the synthesis of hyperbranched polymers. These polymers are characterized by their high molecular weight and the presence of phenolic hydroxyl groups, which can be modified through acylation, benzylation, or silylation. This versatility in functionalization makes them suitable for various applications, including materials science and pharmaceuticals (Uhrich, Hawker, Fréchet, & Turner, 1992).

Marine-Derived Bromophenols

Research on marine red algae has identified highly brominated mono- and bis-phenols, which are structurally related to 1-{[3-(Bromomethyl)phenoxy]methyl}-2,4-difluorobenzene. These compounds demonstrate potent radical-scavenging activity, indicating potential for antioxidant applications. Their unique bromination patterns and structural features, such as sulfone groups, suggest potential in designing novel antioxidants (Duan, Li, & Wang, 2007).

Coordination Chemistry and Metal Ion Complexes

The molecule serves as a precursor in the development of fluorocryptands, which are involved in the coordination of alkali and alkaline earth metal ions. These complexes are crucial for understanding metal-ligand interactions and have implications in the fields of catalysis and materials science. The shifts in NMR resonances and coupling constants provide insights into the interaction between CF units and metal ions, offering potential pathways for the synthesis of new materials (Plenio, Hermann, & Diodone, 1997).

Fluorescence Properties in Chemical Sensing

A derivative of 1-{[3-(Bromomethyl)phenoxy]methyl}-2,4-difluorobenzene has been explored for its fluorescence properties, specifically in the development of a Zn^2+ fluorescent probe. The synthesized compound exhibits strong fluorescence upon coordination with Zn^2+, highlighting its potential use in chemical sensing and molecular imaging. This research opens avenues for the application of such compounds in detecting and quantifying metal ions in biological and environmental samples (Zheng Wen-yao, 2012).

properties

IUPAC Name |

1-[[3-(bromomethyl)phenoxy]methyl]-2,4-difluorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrF2O/c15-8-10-2-1-3-13(6-10)18-9-11-4-5-12(16)7-14(11)17/h1-7H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOCWLAROHQZESE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)F)F)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrF2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{[3-(Bromomethyl)phenoxy]methyl}-2,4-difluorobenzene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]quinoline-8-carbonitrile](/img/structure/B2892910.png)

![Methyl 4'-(prop-2-enamido)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B2892912.png)

![8-[4-(4-Fluorophenyl)piperazin-1-yl]-3-methyl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione](/img/structure/B2892914.png)

![(Z)-ethyl 2-(2-((4-(morpholinosulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2892915.png)

![Furan-2-yl[4-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B2892918.png)

![8-methyl-N'-(3-methylbenzoyl)-8H-thieno[2,3-b]indole-2-carbohydrazide](/img/structure/B2892919.png)

![2-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]acetamide](/img/structure/B2892922.png)

![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide](/img/structure/B2892923.png)